molecular formula C11H17N3O2 B1465444 6-(Dipropylamino)pyridazine-3-carboxylic acid CAS No. 1178067-47-4

6-(Dipropylamino)pyridazine-3-carboxylic acid

Cat. No. B1465444
CAS RN: 1178067-47-4
M. Wt: 223.27 g/mol
InChI Key: BUZGNIUVOUVVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(Dipropylamino)pyridazine-3-carboxylic acid” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound in the public domain.

Scientific Research Applications

Synthesis and Chemical Properties

The research has extensively explored the synthesis of pyridazine derivatives due to their potential in various applications. For example, a study demonstrated the diastereoselective synthesis of 6-oxoperhydropyridazine-3-carboxylic acid derivatives, highlighting their conformational rigidity and potential to influence peptide structures through different substitution patterns and stereochemistry (C. Alvarez-Ibarra et al., 2002). Similarly, the synthesis and reactions of pyridazine derivatives have been explored for creating compounds with potential therapeutic activities, indicating a broad interest in functionalizing pyridazine cores for diverse scientific applications (A. Deeb & H. Saad, 2002).

Potential Biological Activities

Investigations into the biological activities of pyridazine derivatives, which could include analogs of "6-(Dipropylamino)pyridazine-3-carboxylic acid," reveal their significance in medicinal chemistry. For instance, a series of pyridines and pyridazine carboxylic acids demonstrated potent angiotensin II antagonism, suggesting potential applications in treating hypertension and related cardiovascular diseases (M. Winn et al., 1993). Another study focused on the synthesis of aminopyridazine derivatives of gamma-aminobutyric acid as selective GABA-A antagonists, highlighting the therapeutic potential of pyridazine derivatives in neurology and psychiatry (C. Wermuth et al., 1987).

Mechanism of Action

The mechanism of action for “6-(Dipropylamino)pyridazine-3-carboxylic acid” is not available in the search results. Pyridazin-3 (2H)-ones, a related class of compounds, have been studied for their diverse pharmacological activities .

properties

IUPAC Name

6-(dipropylamino)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-3-7-14(8-4-2)10-6-5-9(11(15)16)12-13-10/h5-6H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZGNIUVOUVVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dipropylamino)pyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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